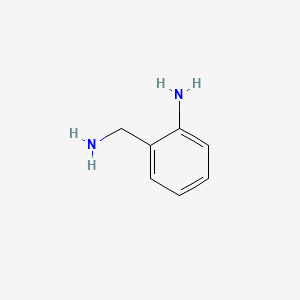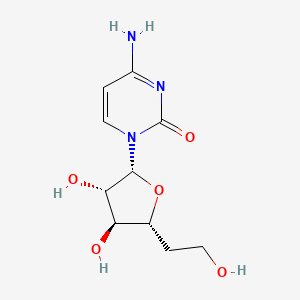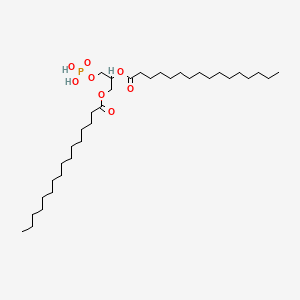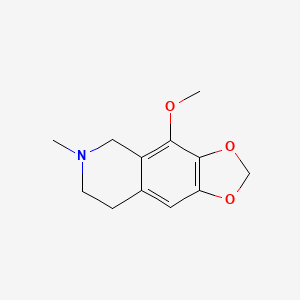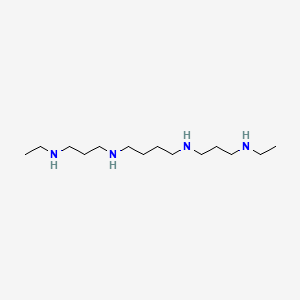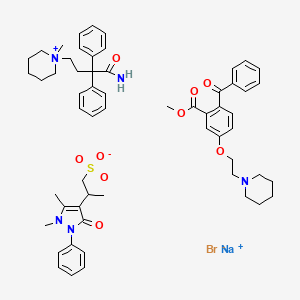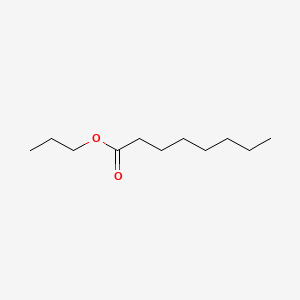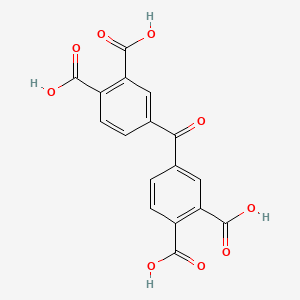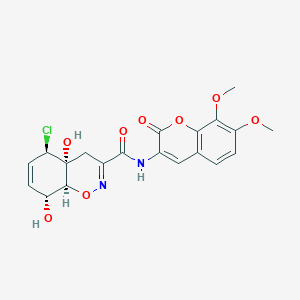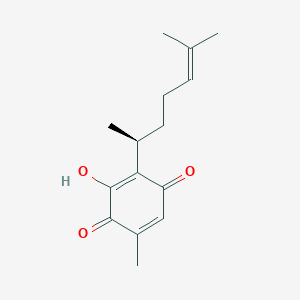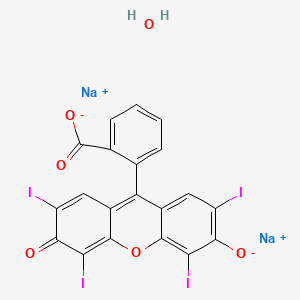
Erythrosine sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythrosine sodium, also known as Red No. 3, is an organoiodine compound and a derivative of fluorone. It is primarily used as a pink dye for food coloring, printing ink, biological stains, dental plaque disclosing agents, radiopaque mediums, sensitizers for orthochromatic photographic films, and visible light photoredox catalysts . The compound is the disodium salt of 2,4,5,7-tetraiodofluorescein and has a maximum absorbance at 530 nm in an aqueous solution .
Vorbereitungsmethoden
Erythrosine sodium is synthesized through the iodination of fluorescein, followed by alkaline hydrolysis . The industrial production involves dissolving approximately 5 grams of the lake into a 500-ml beaker, adding 250 ml water and 60 ml concentrated hydrochloric acid, and boiling to dissolve the alumina while converting erythrosine to its “free acid” form, which is insoluble in acid .
Analyse Chemischer Reaktionen
Erythrosine sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different iodinated products.
Reduction: The compound can be reduced, although specific conditions and reagents for this reaction are less commonly documented.
Substitution: This compound can undergo substitution reactions, particularly involving the iodine atoms. Common reagents used in these reactions include ammonium acetate buffer solution and methanol.
Wissenschaftliche Forschungsanwendungen
Erythrosine sodium has a wide range of scientific research applications:
Wirkmechanismus
Erythrosine sodium exerts its effects primarily through its interaction with light and iodine content. It has been shown to inhibit the action of pepsin at concentrations of 200-400 mg/l but does not affect lipase activity . The compound is metabolically stable, with 100% of the ingested amount excreted with its iodine content intact . It can interfere with protein-bound iodine determinations, leading to elevated levels in the serum .
Vergleich Mit ähnlichen Verbindungen
Erythrosine sodium is often compared with other synthetic dyes such as Allura Red AC (Red No. 40) and other iodinated fluoresceins. Unlike Allura Red AC, this compound has a higher iodine content and is less commonly used in the United States due to its partial ban by the FDA . Similar compounds include:
- Allura Red AC (Red No. 40)
- 2,4,5,7-Tetraiodofluorescein
- Mono-, di-, and tri-iodinated fluoresceins
This compound’s uniqueness lies in its specific applications in photodynamic therapy, its high iodine content, and its use as a radiopaque medium .
Eigenschaften
CAS-Nummer |
49746-10-3 |
|---|---|
Molekularformel |
C20H8I4Na2O6 |
Molekulargewicht |
897.9 g/mol |
IUPAC-Name |
disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate |
InChI |
InChI=1S/C20H8I4O5.2Na.H2O/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;;/h1-6,25H,(H,27,28);;;1H2/q;2*+1;/p-2 |
InChI-Schlüssel |
IVKWXPBUMQZFCW-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].O.[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].O.[Na+].[Na+] |
Key on ui other cas no. |
49746-10-3 |
Synonyme |
2',4',5',7'-Tetraiodofluorescein Erythrosin Erythrosin B Erythrosine Erythrosine B F D and C #3 FD and C Red No. 3 FDC Red No. 3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



